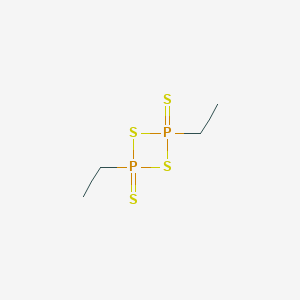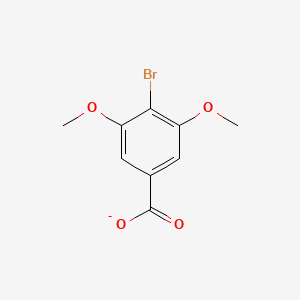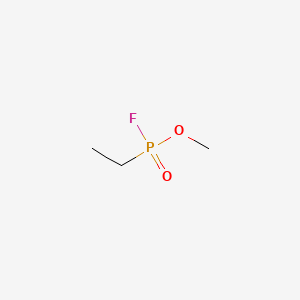
Cl-PEG5-CH2CH2COOH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cl-PEG5-CH2CH2COOH: chlorinated polyethylene glycol 5 carboxylic acid , is an organic compound that contains a chlorine atom and a polyethylene glycol group. It is a white to pale yellow solid that is soluble in water and has a variety of applications in different fields due to its hydrophilic nature .
Vorbereitungsmethoden
The synthesis of Cl-PEG5-CH2CH2COOH typically involves the reaction of chlorinated compounds with ethylene glycol. The process includes several steps:
Chlorination: A chlorinated compound is reacted with ethylene glycol under controlled conditions.
Polymerization: The resulting product undergoes polymerization to form polyethylene glycol with a specific chain length.
Carboxylation: The terminal hydroxyl group of the polyethylene glycol is converted to a carboxylic acid group through a carboxylation reaction.
Industrial production methods often involve large-scale chemical synthesis using similar steps but optimized for higher yields and purity. Safety measures are crucial during the handling and synthesis of this compound to avoid exposure to its potentially harmful effects .
Analyse Chemischer Reaktionen
Cl-PEG5-CH2CH2COOH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using suitable reducing agents to yield reduced forms of the compound.
Substitution: The chlorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Cl-PEG5-CH2CH2COOH has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of high molecular weight polymers and nanomaterials.
Biology: The compound is employed in the modification of biomolecules to enhance their solubility and stability.
Medicine: It is used in drug delivery systems to improve the bioavailability and efficacy of therapeutic agents.
Industry: This compound is utilized in the production of various industrial products, including coatings, adhesives, and lubricants
Wirkmechanismus
The mechanism of action of Cl-PEG5-CH2CH2COOH involves its interaction with molecular targets through its functional groups. The polyethylene glycol chain provides hydrophilicity, enhancing the solubility of the compound in aqueous environments. The carboxylic acid group can form hydrogen bonds and ionic interactions with target molecules, facilitating its binding and activity. The chlorine atom can participate in substitution reactions, allowing the compound to modify other molecules .
Vergleich Mit ähnlichen Verbindungen
Cl-PEG5-CH2CH2COOH can be compared with other similar compounds such as:
Cl-PEG4-CH2CH2COOH: A shorter polyethylene glycol chain, resulting in different solubility and reactivity properties.
Cl-PEG6-CH2CH2COOH: A longer polyethylene glycol chain, which may enhance solubility but alter the compound’s reactivity.
Cl-PEG5-CH2CH2OH: Lacks the carboxylic acid group, affecting its ability to form ionic interactions and hydrogen bonds.
These comparisons highlight the unique properties of this compound, such as its specific chain length and functional groups, which contribute to its distinct applications and reactivity.
Eigenschaften
Molekularformel |
C13H25ClO7 |
|---|---|
Molekulargewicht |
328.78 g/mol |
IUPAC-Name |
2-[2-[2-[2-[2-(2-chloroethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C13H25ClO7/c1-12(13(15)16)21-11-10-20-9-8-19-7-6-18-5-4-17-3-2-14/h12H,2-11H2,1H3,(H,15,16) |
InChI-Schlüssel |
QSWGKGYLLGRNKR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)O)OCCOCCOCCOCCOCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Oxa-2,5-dithiabicyclo[2.2.1]heptane](/img/structure/B14753674.png)
![[2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-7-methoxy-4-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] N-[2-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]ethyl]-N-methylcarbamate](/img/structure/B14753675.png)

![3,9-Dioxatricyclo[6.1.0.0~2,4~]nonane](/img/structure/B14753677.png)

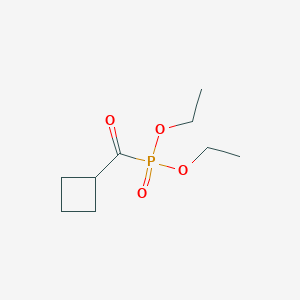
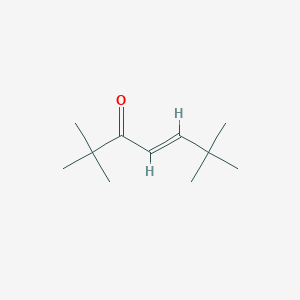

![1-Ethyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizine](/img/structure/B14753695.png)
![1,2,4-Triazolo[4,3-b][1,2,4]triazin-7(8H)-one, 3-methyl-](/img/structure/B14753702.png)
![4-[(2E)-2-[(2E,4E,6E)-7-[3-[6-(6-aminohexylamino)-6-oxohexyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate](/img/structure/B14753710.png)
